1-(5-Bromo-2-hydroxyphenyl)-2-chloroethanone
Overview
Description
“1-(5-Bromo-2-hydroxyphenyl)-2-chloroethanone” is a chemical compound that is also known as “2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone” or "5-Bromo-2-hydroxyphenacyl bromide" . It has been used as a ligand in the preparation of tetrahedral metallocene complexes containing vanadium (IV) (vanadocene), having potential spermicidal activity against human sperm .
Synthesis Analysis
The compound “1-(5-bromo-2-hydroxyphenyl)-3-(4-bromophenyl)-propane-1,3-dione” has been synthesized from 5-bromo-2-hydroxyacetophenone and 4-bromo benzoic acid . The stoichiometry ratio of ligand to metal has been found to be 2:1 . The synthesized 1,3-dione and their transition metal complexes have been characterized by 1H-NMR,13C-NMR,IR, Elemental analysis, Powder XRD, TGA .
Molecular Structure Analysis
The molecular structure of “this compound” has been studied using various techniques such as X-ray single-crystal diffraction method . The presence of non-covalent interactions and their impact on crystal structure was determined .
Chemical Reactions Analysis
The compound “this compound” has been involved in various chemical reactions. For instance, it has been used in the synthesis of dihydropyrimidines on the basis of nitro and brominated salicylaldehyde derivatives by Biginelli reaction in microwave conditions in the presence of cheap low toxic copper triflate .
Physical And Chemical Properties Analysis
The molecular formula of “this compound” is CHBrO with an average mass of 293.940 Da and a monoisotopic mass of 291.873444 Da .
Safety and Hazards
The compound “1-(5-Bromo-2-hydroxyphenyl)-2-chloroethanone” is classified as Acute toxicity - Category 3, Oral Skin irritation, Category 2 Eye irritation, Category 2 Specific target organ toxicity – single exposure, Category 3 . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-(5-bromo-2-hydroxyphenyl)-2-chloroethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c9-5-1-2-7(11)6(3-5)8(12)4-10/h1-3,11H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYGVTXWYOUPHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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